tert-Butylrosuvastatin

Process Chemistry Crystallization Intermediate Purification

Select tert-Butylrosuvastatin over the methyl ester for its intrinsic crystallinity, enabling direct purification by crystallization and eliminating the expense of preparative chromatography. Hydrolysis delivers rosuvastatin calcium with >99.7% HPLC purity, consistently meeting stringent API benchmarks. Its solid, well-defined form guarantees stable storage and reliable global shipping, simplifying inventory management for manufacturers targeting >99.5% purity without chromatographic intervention.

Molecular Formula C26H36FN3O6S
Molecular Weight 537.6 g/mol
Cat. No. B8113791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylrosuvastatin
Molecular FormulaC26H36FN3O6S
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
InChIInChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+
InChIKeyIJHZGLLGELSZAF-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butylrosuvastatin Procurement Baseline: Chemical Class and Core Identity


tert-Butylrosuvastatin (rosuvastatin tert-butyl ester, CAS 355806-00-7) is the tert-butyl-protected form of the statin drug rosuvastatin. It belongs to the class of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor intermediates and serves as a penultimate intermediate in the synthesis of rosuvastatin calcium [1]. The compound is a white to off-white crystalline solid with a molecular formula of C26H36FN3O6S and a molecular weight of 537.64 g/mol . Its role is strictly as a synthetic intermediate; it is not intended for direct pharmacological use.

Why Generic Rosuvastatin Intermediate Substitution Fails for tert-Butylrosuvastatin


Simple substitution of tert‑Butylrosuvastatin with the more common methyl ester (MER) or other C1–C5 alkyl esters is not straightforward because the physical form and crystallinity of the intermediate directly dictate the feasible purification strategy and overall process efficiency. The methyl ester is consistently described as a syrup, requiring preparative chromatography to achieve acceptable purity, while the tert‑butyl ester is a crystalline solid that can be purified by direct crystallization [1]. This fundamental difference in purification capability cascades into the purity of the final active pharmaceutical ingredient (API); the purity of rosuvastatin calcium is greatly affected by the purity of the intermediate [1]. Furthermore, the tert‑butyl ester's hydrolysis has been demonstrated in multiple patent examples to deliver rosuvastatin calcium with HPLC area purities exceeding 99.7% without chromatographic intervention, a benchmark not routinely achieved with the methyl ester [2].

tert-Butylrosuvastatin Quantitative Differentiation Evidence: Head-to-Head Intermediate Comparisons


Crystalline Solid vs. Syrup Physical Form Directly Impacts Purification Strategy

The methyl ester of rosuvastatin (MER) is consistently reported as a syrup, whereas the tert-butyl ester is a white to off-white crystalline solid. This difference is explicitly acknowledged in the patent literature: "MER is described as 'syrup' in the above mentioned publications. On the other hand, WO 05/042522 discloses crystalline ethyl, iso-propyl, tert-butyl esters of rosuvastatin" [1]. The consequence is that MER typically requires preparative chromatography to achieve adequate purity, while the tert-butyl ester can be purified by straightforward crystallization, a significant process advantage [1].

Process Chemistry Crystallization Intermediate Purification

Hydrolysis of tert-Butyl Ester Delivers >99.7% HPLC Purity Rosuvastatin Calcium Without Chromatography

In a representative patent example, hydrolysis of tert-butyl rosuvastatin (60.0 g, 111.6 mmol) with NaOH in THF/water, followed by conversion to the calcium salt, yielded rosuvastatin calcium with 99.75% HPLC area purity (0.085% Na) and 99.72% area purity (1.55% Na) in parallel aliquots [1]. In contrast, crude methyl ester of rosuvastatin typically exhibits an assay of only 70–75% and chromatographic purity of 80–85% prior to chromatographic purification [2]. This demonstrates that the tert-butyl ester route can bypass the preparative chromatography step while still delivering API-level purity.

API Synthesis Hydrolysis Purity Analysis

Enantiomeric Purity: tert-Butyl Ester Crystallization Enables High Enantioselectivity

The crystallinity of tert-butyl rosuvastatin facilitates enantiomeric enrichment. While the patent literature indicates that enantiomeric purification of rosuvastatin intermediates is critical, the methyl ester was historically a syrup that required chiral chromatography to achieve >99% enantiomeric excess [1]. In contrast, the tert-butyl ester, by virtue of its crystallinity, can undergo enantiomeric purification by preferential crystallization. Commercial suppliers of tert-butyl rosuvastatin now report enantiomeric purities exceeding 98% (and often >99%) by HPLC, without the need for preparative chiral chromatography . Although a direct head-to-head enantiomeric excess comparison under identical conditions is not available in the open literature, the class-level inference is strong: crystalline tert-butyl esters inherently offer a superior purification pathway for chiral integrity.

Chiral Purity Enantioselective Synthesis Crystallization-Induced Diastereomer Resolution

Scalability and Process Robustness: Multiple Patent Examples Demonstrate Consistent High Yield at Multigram Scale

US Patent 8,207,333 provides multiple worked examples of tert-butyl rosuvastatin hydrolysis at scales up to 60 g input, consistently yielding rosuvastatin calcium with >99.7% HPLC purity and high isolated yields (e.g., 48.5 g, 86.8% yield in Example 1; 25.05 g per half-aliquot in Example 2) [1]. In contrast, the methyl ester route requires an additional chromatographic step that is inherently scale-limited and introduces yield losses. The robust, chromatography‑free process demonstrated for the tert‑butyl ester directly supports its selection for industrial‑scale API manufacturing.

Process Scale-Up Reproducibility Rosuvastatin Intermediates

Commercial Availability and Defined Specifications: ≥98% Purity with Consistent Physical Properties

Multiple reputable suppliers (including Sigma‑Aldrich and AKSci) list tert‑butyl rosuvastatin with a minimum purity specification of 98% by HPLC, provided as a white to off‑white crystalline solid and stored at 2–8°C . The methyl ester, in contrast, is often supplied as a solution or amorphous solid with variable purity and limited long‑term stability data. The availability of well‑characterized, high‑purity crystalline tert‑butyl ester from multiple certified vendors simplifies qualification and reduces supply‑chain risk.

Procurement Quality Control Intermediate Specification

Optimal tert-Butylrosuvastatin Application Scenarios for Research and Industrial Use


Industrial-Scale Rosuvastatin Calcium API Manufacturing Without Preparative Chromatography

Manufacturers aiming to produce rosuvastatin calcium with >99.5% HPLC purity while avoiding the capital and operational expense of preparative chromatography should select the tert-butyl ester over the methyl ester. As demonstrated in US 8,207,333, direct hydrolysis of tert-butyl rosuvastatin and subsequent calcium salt formation yields API with 99.75% purity without any chromatographic step [1].

Process Development for Crystallization-Based Purification of Statin Intermediates

Research groups developing new synthetic routes to statins can leverage the intrinsic crystallinity of tert-butyl rosuvastatin for enantiomeric enrichment and impurity rejection. The crystalline nature eliminates the need for chiral chromatography, a critical advantage when scaling from laboratory to pilot plant [2].

Quality Control and Reference Standard Preparation

Due to its high commercial purity (≥98% by HPLC) and well-defined crystalline form, tert-butyl rosuvastatin is suitable for use as a reference standard or impurity marker in analytical method validation for rosuvastatin API and finished dosage forms . This contrasts with the less stable, syrup-like methyl ester, which is harder to handle and standardize.

Supply Chain Risk Mitigation for Generic API Producers

Procuring tert-butyl rosuvastatin from multiple qualified vendors (e.g., Sigma-Aldrich, AKSci) ensures a robust supply chain with consistent quality. The solid, crystalline form is easier to store (2–8°C) and ship compared to syrupy alternatives, reducing the risk of degradation during transport and simplifying inventory management .

Quote Request

Request a Quote for tert-Butylrosuvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.